N-Octanoyl-DL-homoserine Lactone (C8-HSL): A Technical Guide to a Key Quorum-Sensing Signal
N-Octanoyl-DL-homoserine Lactone (C8-HSL): A Technical Guide to a Key Quorum-Sensing Signal
Abstract
N-acyl-homoserine lactones (AHLs) are a prominent class of signaling molecules utilized by Gram-negative bacteria to coordinate collective behaviors in a cell-density-dependent process known as quorum sensing (QS). Among these, N-octanoyl-DL-homoserine lactone (C8-HSL) has been identified as a key autoinducer in numerous bacterial species, regulating critical functions such as biofilm formation, virulence factor production, and motility. This technical guide provides an in-depth overview of C8-HSL, consolidating current knowledge for researchers, scientists, and drug development professionals. It details the canonical signaling pathway, summarizes quantitative data on its biological activities, presents detailed experimental protocols for its study, and explores its broader implications in microbial ecology and pathogenesis.
Introduction to Quorum Sensing and N-Octanoyl-DL-homoserine Lactone
Quorum sensing (QS) is a cell-to-cell communication system that enables bacteria to monitor their population density and synchronize gene expression.[1][2][3] This process relies on the production, release, and detection of small, diffusible signal molecules called autoinducers.[3] In many Proteobacteria, the most common autoinducers are N-acyl-homoserine lactones (AHLs).[3][4][5]
AHLs consist of a conserved L-homoserine lactone ring linked to an acyl side chain of variable length (from 4 to 18 carbons) and substitution.[4][5] N-octanoyl-DL-homoserine lactone (C8-HSL) is an AHL with an eight-carbon acyl chain. It is a crucial signaling molecule in various bacteria, including the opportunistic pathogen Pseudomonas aeruginosa and spoilage organism Aeromonas veronii.[6][7] Its role in controlling gene expression makes it a significant target for anti-virulence and anti-biofilm therapeutic strategies.[2][8]
The C8-HSL Signaling Pathway
The canonical signaling pathway for C8-HSL, typical for LuxI/LuxR-type QS systems, involves a synthase and a transcriptional regulator.
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Synthesis: A LuxI-type synthase enzyme synthesizes C8-HSL from S-adenosylmethionine (SAM) and an appropriately charged acyl-acyl carrier protein (acyl-ACP) or acyl-coenzyme A (acyl-CoA).[9]
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Diffusion and Accumulation: As a small, diffusible molecule, C8-HSL moves freely across the bacterial cell membrane and accumulates in the extracellular environment as the bacterial population grows.[10]
-
Reception and Activation: Once a threshold concentration is reached, C8-HSL diffuses back into the cell and binds to its cognate LuxR-type transcriptional regulator protein.
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Gene Regulation: This binding event typically causes the LuxR-type protein to dimerize and undergo a conformational change, increasing its affinity for specific DNA sequences known as lux boxes located in the promoter regions of target genes. This complex then activates or represses the transcription of dozens to hundreds of genes, coordinating collective behaviors.[11]
Biological Roles and Quantitative Activity of C8-HSL
C8-HSL is implicated in a wide array of bacterial phenotypes, most notably biofilm formation and virulence. The concentration of C8-HSL is critical to its function, with different effects observed at various levels.
Biofilm Formation
Biofilm formation is a key survival strategy for many bacteria and a major concern in clinical and industrial settings. C8-HSL is a significant regulator of this process. For instance, exogenous C8-HSL at 25 µM was shown to enhance biofilm formation in Pseudomonas aeruginosa by 1.88 times.[6] In the same study, this concentration increased the total extracellular polymeric substances (EPS) content from 3.15 mg/g VSS to 5.40 mg/g VSS.[6] Studies on Pseudoalteromonas galatheae also showed a positive correlation between C8-HSL concentration (up to 200 μM) and biofilm formation.[12] Conversely, in some strains of E. coli, 10 μM of C8-HSL was found to inhibit biofilm formation by 27%, highlighting the species- and strain-specific nature of QS responses.[13]
Virulence and Other Phenotypes
Beyond biofilms, C8-HSL regulates the expression of virulence factors, motility, and metabolic activity.[6] In wastewater treatment contexts, 50 nM of C8-HSL significantly impacted methane emissions.[14] In Vibrio fischeri, C8-HSL can act as a competitive inhibitor of the 3-oxo-C6-HSL-LuxR interaction, thereby inhibiting the production of Lux proteins at low population densities.[11]
Data Summary Tables
The following tables summarize key quantitative data related to C8-HSL's physical properties and biological activity.
Table 1: Physicochemical Properties of N-octanoyl-L-homoserine lactone
| Property | Value | Reference |
| Synonyms | C8-HSL, OHL | [15][16] |
| Formula | C₁₂H₂₁NO₃ | [15][16] |
| Formula Weight | 227.3 g/mol | [16] |
| Purity | ≥98% (Commercially available) | [15][16] |
| Solubility in DMSO | ~20 mg/mL | [15] |
| Solubility in 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [15] |
Table 2: Summary of C8-HSL Biological Activity and Detection Limits
| Organism/System | C8-HSL Concentration | Observed Effect | Reference |
| Pseudomonas aeruginosa | 25 µM | 1.88-fold enhancement of biofilm formation. | [6] |
| Pseudomonas aeruginosa | 25 µM | Increase in EPS from 3.15 to 5.40 mg/g VSS. | [6] |
| Pseudoalteromonas galatheae | Up to 200 µM | Positive correlation with biofilm formation. | [12] |
| Escherichia coli | 10 µM | 27% inhibition of biofilm formation. | [13] |
| Anaerobic/Anoxic/Oxic Process | 50 nM | Significant impact on methane emissions. | [14] |
| Dendritic Cells (in vitro) | Up to 200 µg/mL | Non-cytotoxic. | [17] |
| ELISA Detection | 476 nM | Limit of detection using rat monoclonal antibodies. | [18] |
Experimental Protocols
The study of C8-HSL involves its synthesis, extraction from bacterial cultures, detection, and quantification, as well as bioassays to determine its function.
Synthesis of C8-HSL
Chemical synthesis is often required to produce pure C8-HSL for use as a standard or in bioassays.
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Method: A common method involves the acylation of L-homoserine lactone. Unsubstituted AHLs can be synthesized by reacting DL-homocysteine thiolactone hydrochloride with the corresponding acyl chloride (e.g., octanoyl chloride) under basic conditions.[19] More specific syntheses have been described by Hodgkinson et al. and Chhabra et al.[19][20]
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Stock Solution: Prepare stock solutions (e.g., 400 mM) in anhydrous dimethyl sulfoxide (DMSO) containing 0.2% glacial acetic acid to improve stability. Store aliquots at -20°C.[20]
Extraction of C8-HSL from Bacterial Cultures
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Objective: To isolate AHLs from the culture supernatant for analysis.
-
Protocol:
-
Grow the bacterial strain of interest to the desired optical density (e.g., OD₆₀₀ = 1.0) in an appropriate liquid medium.[21]
-
Centrifuge the culture (e.g., 10,000 x g for 5 minutes at 4°C) to pellet the cells.[21]
-
Collect the cell-free supernatant.
-
Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of an organic solvent, typically acidified ethyl acetate.[10][21] Shake vigorously and allow the phases to separate.
-
Collect the organic phase. Repeat the extraction two to three times for better yield.
-
Pool the organic phases and dry the extract to completeness using a rotary evaporator or a speed vacuum concentrator at 30°C.[21]
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile or methanol) for analysis.[1]
-
Detection and Quantification Methods
A variety of methods can be used for the detection and quantification of C8-HSL, ranging from simple bioassays to sophisticated analytical techniques.
-
Thin-Layer Chromatography (TLC) with Biosensor Overlay:
-
Principle: This method separates AHLs based on their polarity on a C18 reversed-phase TLC plate and detects them using a reporter bacterial strain that produces a visible output (e.g., pigment, light) in the presence of specific AHLs.[7]
-
Protocol:
-
Spot the extracted AHL sample and known standards onto a C18 reversed-phase TLC plate.
-
Develop the plate using a mobile phase (e.g., 60% v/v methanol in water).
-
Air-dry the plate completely.
-
Prepare a top agar layer by mixing a culture of a suitable biosensor strain (e.g., Agrobacterium tumefaciens A136 or Chromobacterium violaceum CV026) with molten, cooled LB agar.[7][12] C. violaceum CV026 is commonly used for detecting short-to-medium chain AHLs like C8-HSL.[22]
-
Pour the agar mixture over the TLC plate and incubate at an appropriate temperature (e.g., 30°C) for 24-48 hours.[7]
-
The presence of C8-HSL is indicated by colored or luminescent spots corresponding to the Rf value of the standard.
-
-
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS):
-
Principle: This is a highly sensitive and specific method for both identifying and quantifying AHLs.[23] Reverse-phase HPLC separates the molecules, which are then ionized (e.g., by electrospray ionization) and detected by a mass spectrometer.[23]
-
Protocol:
-
Inject the reconstituted AHL extract into an HPLC system equipped with a C18 column.
-
Elute the AHLs using a gradient of acetonitrile and water (often with 0.1% formic acid).
-
Couple the HPLC eluent to a mass spectrometer operating in a precursor ion-scanning mode. AHLs can be specifically detected by scanning for parent ions that fragment to produce the characteristic homoserine lactone ring ion at m/z 102.[10]
-
Quantify C8-HSL by comparing its peak area to a standard curve generated with a pure synthetic standard.[23]
-
-
Biofilm Formation Assay (Microtiter Plate Method)
-
Objective: To quantify the effect of C8-HSL on biofilm formation.
-
Protocol:
-
Grow a bacterial culture overnight and then dilute it in fresh growth medium.
-
Dispense the diluted culture into the wells of a 96-well microtiter plate.
-
Add C8-HSL (dissolved in a suitable solvent like DMSO) to the wells at various final concentrations. Include a solvent-only control.
-
Incubate the plate statically at the optimal growth temperature for 24-48 hours to allow biofilm formation.
-
After incubation, discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Stain the remaining biofilm by adding a 0.1% crystal violet solution to each well and incubating for 15 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Quantify the biofilm by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., OD₅₇₀ or OD₄₉₀).[24] An increase in absorbance indicates enhanced biofilm formation.
-
Conclusion and Future Directions
N-Octanoyl-DL-homoserine lactone is a central signaling molecule in the quorum-sensing networks of many Gram-negative bacteria. Its integral role in regulating biofilm formation and virulence makes it a prime target for novel therapeutic interventions aimed at disarming pathogens rather than killing them, potentially reducing the selective pressure for antibiotic resistance. Future research will likely focus on elucidating the full spectrum of genes regulated by C8-HSL in diverse species, understanding its interaction with host systems, and developing potent and specific inhibitors of C8-HSL signaling for clinical and industrial applications. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for advancing these efforts.
References
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